molecular formula C11H11F6NO B2474205 1,1,1-trifluoro-4-{[3-(trifluoromethyl)phenyl]amino}butan-2-ol CAS No. 383148-59-2

1,1,1-trifluoro-4-{[3-(trifluoromethyl)phenyl]amino}butan-2-ol

Cat. No.: B2474205
CAS No.: 383148-59-2
M. Wt: 287.205
InChI Key: DIXQZNUQWAYUBA-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4-{[3-(trifluoromethyl)phenyl]amino}butan-2-ol is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of trifluoromethyl groups in its structure imparts significant stability and reactivity, making it a valuable compound in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoro-4-{[3-(trifluoromethyl)phenyl]amino}butan-2-ol typically involves the reaction of 3-(trifluoromethyl)aniline with 1,1,1-trifluorobutan-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-{[3-(trifluoromethyl)phenyl]amino}butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

1,1,1-Trifluoro-4-{[3-(trifluoromethyl)phenyl]amino}butan-2-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound’s stability and reactivity make it useful in studying biological processes and interactions.

    Industry: The compound is used in the production of advanced materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-4-{[3-(trifluoromethyl)phenyl]amino}butan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to form stable complexes with enzymes and receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoro-2-butanone
  • 2,2,2-Trifluoroacetophenone
  • 4’-Bromo-2,2,2-trifluoroacetophenone

Uniqueness

1,1,1-Trifluoro-4-{[3-(trifluoromethyl)phenyl]amino}butan-2-ol is unique due to the presence of both trifluoromethyl and amino groups in its structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, which are not commonly found in other similar compounds. Additionally, its ability to undergo a wide range of chemical reactions makes it a versatile compound for various applications.

Properties

IUPAC Name

1,1,1-trifluoro-4-[3-(trifluoromethyl)anilino]butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F6NO/c12-10(13,14)7-2-1-3-8(6-7)18-5-4-9(19)11(15,16)17/h1-3,6,9,18-19H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXQZNUQWAYUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NCCC(C(F)(F)F)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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